molecular formula C15H15N3O3S B11056979 Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate

Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B11056979
M. Wt: 317.4 g/mol
InChI Key: QTOKJEDTPBVYFH-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a pyridine ring, a sulfanyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Introduction of the Sulfanyl Group: The pyridine derivative is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Formation of the Oxazole Ring: The intermediate product is subjected to cyclization with an appropriate reagent, such as an α-haloketone, to form the oxazole ring.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and pyridine ring can participate in hydrogen bonding and π-π stacking interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can be compared with similar compounds such as:

    Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-thiazole-3-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of an oxazole ring.

These compounds share similar functional groups but differ in the heterocyclic ring, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 5-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H15N3O3S/c1-4-20-15(19)13-6-11(21-18-13)8-22-14-12(7-16)9(2)5-10(3)17-14/h5-6H,4,8H2,1-3H3

InChI Key

QTOKJEDTPBVYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC2=C(C(=CC(=N2)C)C)C#N

Origin of Product

United States

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